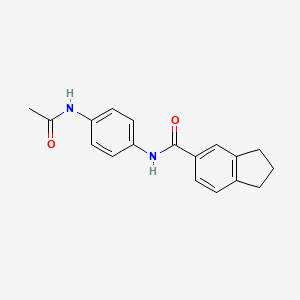
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone, also known as DMPE, is a synthetic compound that has been widely used in scientific research. DMPE belongs to the class of naphthyridine derivatives and has been found to have potent biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is not fully understood. However, it has been proposed that 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance antioxidant defense mechanisms. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been found to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized with high purity. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been extensively studied and its biological activities are well characterized. However, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone is also relatively unstable and can degrade over time, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. One direction is to investigate the potential therapeutic applications of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in various disease models. Another direction is to explore the mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in more detail, particularly its effects on signaling pathways and gene expression. In addition, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone in vivo to better understand its potential clinical applications. Finally, the development of novel 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone derivatives with improved solubility and stability could further enhance its biological activity and therapeutic potential.
Méthodes De Synthèse
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be synthesized through a multi-step procedure. The first step involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of acetic acid and acetic anhydride to yield 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone. The purity of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has also been shown to have neuroprotective properties and can improve cognitive function. In addition, 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone has been used as a tool compound to investigate the mechanism of action of various biological pathways.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-9-16(13)21-12-17(20)19-11-5-7-14-15(19)8-4-10-18-14/h2-4,6,8-10H,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUFIVWEDLQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)
![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)

![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)

![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)
![2-[(4-Cyanoanilino)methyl]benzonitrile](/img/structure/B7468035.png)